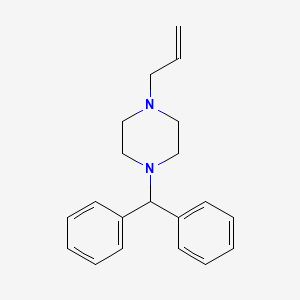
BGC-20-1531
概要
説明
BGC-20-1531 遊離塩基は、選択的かつ強力なプロスタグランジン EP4 受容体拮抗薬です。 特定の動脈におけるプロスタグランジン E2 (PGE2) の影響を阻害する能力により、片頭痛の研究において有望視されています 。 この化合物は、C26H24N2O6S の分子式を持ち、分子量は 492.54 g/mol です .
科学的研究の応用
BGC-20-1531 free base has several scientific research applications:
Chemistry: Used as a tool compound to study prostaglandin EP4 receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways involving prostaglandin E2.
Medicine: Explored for its potential in treating migraines and other conditions related to prostaglandin E2 activity.
Industry: Utilized in the development of new therapeutic agents targeting prostaglandin receptors .
作用機序
BGC-20-1531 遊離塩基は、プロスタグランジン EP4 受容体を選択的に拮抗することでその効果を発揮します。この受容体は、プロスタグランジン E2 の効果、つまり血管拡張と炎症を仲介する役割を担っています。 この受容体を阻害することで、this compound 遊離塩基はこれらの効果を抑制することができ、片頭痛などの状態に対する潜在的な治療薬となります .
類似の化合物との比較
類似の化合物
This compound 塩酸塩: 水溶性と安定性に優れた this compound 遊離塩基の塩形態.
その他のプロスタグランジン EP4 受容体拮抗薬: GW-627368X や ONO-AE3-208 などの化合物も EP4 受容体を標的としていますが、効力と選択性において異なる可能性があります.
独自性
This compound 遊離塩基は、プロスタグランジン EP4 受容体に対する高い選択性と効力でユニークです。 片頭痛の研究における可能性は、この化合物を他の類似の化合物から際立たせています .
生化学分析
Biochemical Properties
BGC-20-1531 has a high affinity for the EP4 receptor, with Ki values of 11.7 nM for EP4 and >10,000 nM for EP2 and EP3 . It exhibits selectivity for EP4, showing less than 50% inhibition at 47 ion channels, cell-surface transporters, enzymes, and nuclear receptors at a concentration of 10 μM .
Cellular Effects
This compound antagonizes PGE2-induced cAMP accumulation in a dose-dependent manner in HEK293 EBNA cells that stably express human EP4 receptors . It also reverses PGE2-induced vasorelaxation in human middle cerebral and middle meningeal arterial rings .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby inhibiting the action of PGE2. This results in a decrease in cAMP accumulation and vasorelaxation .
準備方法
合成経路と反応条件
BGC-20-1531 遊離塩基の合成には、重要な中間体の生成とその後の制御された条件下での反応を含む、複数のステップが必要です。 詳細な合成経路は機密情報であり、通常、有機溶媒、触媒、特定の反応温度と時間を使用します .
工業的生産方法
This compound 遊離塩基の工業的生産は、実験室規模の合成からスケールアップされています。これは、高収率と高純度を確保するために反応条件を最適化することを含みます。 プロセスには、目的の生成物を単離するための結晶化やクロマトグラフィーなどの精製工程が含まれます .
化学反応の分析
反応の種類
BGC-20-1531 遊離塩基は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化された誘導体が生成される可能性があり、置換反応によりさまざまな置換された類似体が生成される可能性があります .
科学研究への応用
This compound 遊離塩基は、いくつかの科学研究への応用があります。
化学: プロスタグランジン EP4 受容体の相互作用を研究するためのツール化合物として使用されます。
生物学: プロスタグランジン E2 を含む細胞シグナル伝達経路への影響について調査されています。
医学: 片頭痛やプロスタグランジン E2 の活性に関連するその他の状態の治療における可能性について検討されています。
類似化合物との比較
Similar Compounds
BGC-20-1531 hydrochloride: A salt form of this compound free base with improved water solubility and stability.
Other prostaglandin EP4 receptor antagonists: Compounds like GW-627368X and ONO-AE3-208 also target the EP4 receptor but may differ in potency and selectivity.
Uniqueness
This compound free base is unique due to its high selectivity and potency for the prostaglandin EP4 receptor. Its potential in migraine research sets it apart from other similar compounds .
特性
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVRRPNWPOPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186532-61-5 | |
| Record name | BGC-20-1531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BGC20-1531 and its potential therapeutic implication?
A1: BGC20-1531 acts as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4 receptor) [, ]. This receptor subtype is implicated in prostaglandin E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain. By blocking EP4 receptors, BGC20-1531 is hypothesized to inhibit this vasodilation and potentially offer a novel treatment for migraine headaches [].
Q2: What evidence suggests a link between EP4 receptor antagonism and migraine treatment?
A2: Research suggests that EP4 receptors play a role in PGE2-induced cerebral vascular dilation, a process thought to contribute significantly to migraine pain []. BGC20-1531, by antagonizing EP4 receptors, aims to counteract this dilation. Furthermore, a human model of headache utilizing PGE2 was employed to study the pharmacological effects of BGC20-1531, supporting its potential role in migraine treatment [].
Q3: How does the structure of BGC20-1531 relate to its activity as an EP4 receptor antagonist?
A3: While specific structure-activity relationship (SAR) data for BGC20-1531 is limited in the provided abstracts, its development involved a transition from virtual screening to clinical research, implying that structural modifications were likely explored to optimize its potency and selectivity for the EP4 receptor []. Further investigation into published literature or patents related to BGC20-1531 could reveal specific SAR insights.
Q4: What is the broader context of prostaglandins and their receptors in migraine research?
A5: Prostaglandins, particularly PGE2, are recognized as crucial mediators of inflammation and pain, both of which are central to migraine pathogenesis. Research has focused on understanding the specific roles of different prostaglandin receptors in migraine, with EP4 emerging as a potential target []. Investigating the broader landscape of prostaglandin receptor antagonists, including those targeting other subtypes, could offer further insights into potential migraine therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




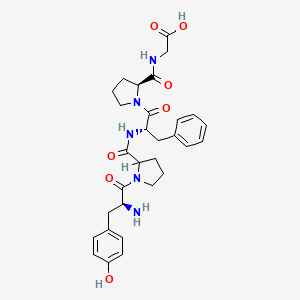
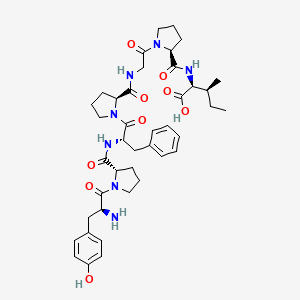


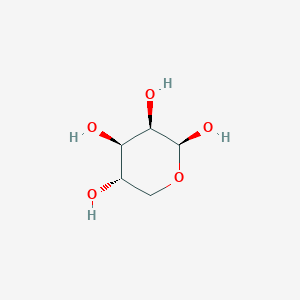


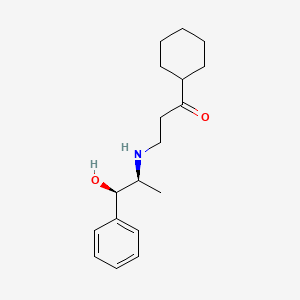
![[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride](/img/structure/B1666878.png)
